Varespladib-d5

Catalog No.
S14416478
CAS No.
M.F
C21H20N2O5
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Varespladib-d5

Product Name

Varespladib-d5

IUPAC Name

2-[2-ethyl-3-oxamoyl-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]indol-4-yl]oxyacetic acid

Molecular Formula

C21H20N2O5

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25)/i3D,4D,5D,7D,8D

InChI Key

BHLXTPHDSZUFHR-LOOCXSPQSA-N

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2C3=C(C(=CC=C3)OCC(=O)O)C(=C2CC)C(=O)C(=O)N)[2H])[2H]

Varespladib-d5 is a deuterated derivative of Varespladib, a compound recognized for its role as an inhibitor of secretory phospholipase A2 enzymes. This compound is specifically designed to enhance the pharmacokinetic properties of Varespladib while maintaining its biological activity. The molecular formula for Varespladib-d5 is C20H28D5N3O4C_{20}H_{28}D_5N_3O_4, where the deuterium atoms replace specific hydrogen atoms in the original structure, allowing for improved tracking in metabolic studies and clinical trials.

Typical of phospholipase inhibitors. Notable reaction types include:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, commonly facilitated by lithium aluminum hydride.
  • Substitution: Involves replacing one functional group with another, typically using halogens or nucleophiles.

These reactions can yield a variety of derivatives depending on the specific conditions employed during synthesis.

Varespladib-d5 exhibits significant biological activity primarily through its inhibition of secretory phospholipase A2 isoforms IIa, V, and X. This inhibition disrupts the arachidonic acid pathway, leading to reduced inflammation and modulation of lipid levels. The compound has demonstrated efficacy in lowering inflammatory markers such as C-reactive protein and interleukin-6 in laboratory settings. Additionally, it has shown promise in treating conditions related to snakebite envenomation by inhibiting the toxic effects of snake venom phospholipases .

The synthesis of Varespladib-d5 involves several key steps:

  • Starting Materials: The synthesis begins with commercially available precursors.
  • Reactions: Key steps include condensation and cyclization reactions to form the core structure.
  • Purification: The final product is purified using techniques such as chromatography to ensure high yield and purity.

Industrial production mirrors these laboratory methods but on a larger scale, with optimized conditions to maximize efficiency and safety.

Varespladib-d5 has several potential applications:

  • Therapeutic Use: It is being investigated for its potential in treating inflammatory diseases, cardiovascular conditions, and complications arising from snakebites.
  • Research Tool: Due to its deuterated nature, it serves as a valuable tool in pharmacokinetic studies and metabolic tracking in clinical research settings .

Studies have indicated that Varespladib-d5 interacts effectively with various biological systems:

  • It has been shown to modulate inflammatory responses by inhibiting specific cytokines involved in systemic inflammation.
  • Interaction with other drugs has been explored to assess potential synergies or antagonistic effects, particularly concerning anti-inflammatory therapies .

Varespladib-d5 shares similarities with several other compounds that inhibit phospholipases or modulate inflammatory pathways. Notable similar compounds include:

Compound NameMechanism of ActionUnique Features
MethylvarespladibInhibits secretory phospholipase A2Methylated variant with distinct pharmacokinetics
LY315920Phospholipase A2 inhibitorDifferent chemical structure but similar action
ONO-8713Selective sPLA2 inhibitorFocused on specific isoforms
DexamethasoneCorticosteroid with anti-inflammatory effectsBroad anti-inflammatory action beyond PLA2 inhibition

Varespladib-d5 is unique due to its deuterated form, which aids in tracing its metabolic pathways and understanding its pharmacodynamics more effectively than its non-deuterated counterparts .

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

385.16860547 g/mol

Monoisotopic Mass

385.16860547 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

Explore Compound Types